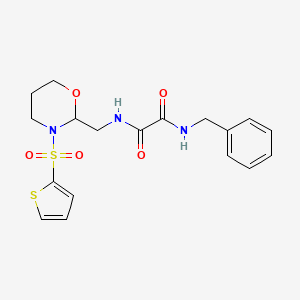

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-2-1-3-7-14)18(23)20-13-15-21(9-5-10-26-15)28(24,25)16-8-4-11-27-16/h1-4,6-8,11,15H,5,9-10,12-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIHVSLVGBXRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a strong base.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the amine precursor under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Pyridine, triethylamine.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Sulfoxides and Sulfones: From oxidation of the thiophene ring.

Amines: From reduction of the oxalamide group.

Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In material science, the compound’s structural properties could be leveraged to develop new materials with specific electronic or optical properties. It might be used in the design of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Oxalamide Derivatives

Key Observations:

- Electron Effects : The thiophen-2-ylsulfonyl group in the target compound is electron-withdrawing, contrasting with electron-donating methoxy groups in and . This difference may influence reactivity in nucleophilic substitutions or catalytic processes.

- Biological Relevance : Sulfonyl groups are common in protease inhibitors, suggesting the target compound may exhibit enzyme-binding activity, whereas pyridine-containing analogs (e.g., ) could engage in metal coordination.

Thermal and Solubility Properties

- Thermal Stability : Hydroxyethoxy oxalamide derivatives (e.g., ) exhibit enhanced thermal stability (decomposition >250°C) due to hydrogen-bonding networks. The target compound’s sulfonyl group may lower thermal stability but improve solubility in polar solvents.

- Solubility : Chloro-substituted analogs () show reduced aqueous solubility, whereas methoxy-containing derivatives () are more soluble in organic solvents. The target’s sulfonyl group may enhance solubility in DMSO or DMF.

Biological Activity

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including:

- Benzyl group : Enhances lipophilicity and potential receptor interactions.

- Thiophenesulfonyl group : Imparts reactivity and potential for biological activity.

- Oxazinan ring : Provides structural stability and may influence pharmacodynamics.

The molecular formula is with a molecular weight of approximately 414.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxazinan ring : This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the thiophenesulfonyl group : This step introduces the reactivity associated with the thiophene moiety.

- Benzylation : The benzyl group is introduced via nucleophilic substitution reactions.

The synthetic route is crucial for ensuring high purity and yield, often requiring optimization of reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Escherichia coli : Exhibited growth inhibition of over 90% at concentrations as low as 32 µg/mL.

- Staphylococcus aureus : Demonstrated similar levels of inhibition, indicating broad-spectrum efficacy.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of several cancer cell lines. Notably:

- NCI 60 Cancer Cell Lines : A subset of derivatives showed significant cytotoxicity against various malignancies, with some compounds achieving IC50 values in the low micromolar range.

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and disrupting critical biological pathways.

- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Q & A

Q. Q1.1: What are the key synthetic routes for N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Methodological Answer: The synthesis involves sequential steps:

Oxazinan Ring Formation : Cyclization of amino alcohols with aldehydes/ketones under acidic/basic conditions (e.g., using HCl or Et₃N) to generate the 1,3-oxazinan scaffold .

Sulfonylation : Reaction of the oxazinan intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) with a base (e.g., pyridine) to introduce the sulfonyl group .

Oxalamide Coupling : Condensation of the sulfonylated oxazinan intermediate with benzylamine derivatives using coupling agents like EDCI/HOBt in DMF .

Key Tools : Thin-layer chromatography (TLC) for reaction monitoring; column chromatography for purification.

Q. Q1.2: How is the compound structurally characterized?

Methodological Answer: Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the benzyl, oxazinan, and sulfonyl groups. Aromatic protons (δ 7.2–7.8 ppm) and sulfonyl-attached carbons (δ ~55–60 ppm) are diagnostic .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ~500–550 Da) .

Q. Q1.3: What preliminary biological activities have been reported?

Methodological Answer: Initial screens suggest:

- Antimicrobial Activity : MIC values (e.g., 8–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) via sulfonyl-enzyme interactions .

- Cytotoxicity : IC₅₀ ~10–50 µM in cancer cell lines (e.g., MCF-7) due to oxalamide-mediated apoptosis .

Assays Used : Broth microdilution (antimicrobial), MTT (cytotoxicity) .

Advanced Questions

Q. Q2.1: How do reaction conditions influence the stereochemistry of the oxazinan ring?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor cis-oxazinan formation, while non-polar solvents (e.g., toluene) may yield trans-isomers due to steric control .

- Catalytic Control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during cyclization (up to 90% ee) .

Validation : X-ray crystallography (e.g., SHELX refinement ) and NOESY NMR to confirm stereochemistry .

Q. Q2.2: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- SAR Analysis : Compare derivatives (e.g., replacing thiophene with phenylsulfonyl groups) to isolate key pharmacophores. For example, thiophene enhances antimicrobial activity by 2–4× versus phenyl .

- Metabolic Stability Testing : LC-MS/MS to assess if discrepancies arise from compound degradation in serum .

Q. Q2.3: How can computational methods optimize the compound’s target binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., E. coli dihydrofolate reductase). The sulfonyl group shows strong hydrogen bonding with Arg⁷² residue (ΔG ~−9.2 kcal/mol) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Oxalamide backbone flexibility improves fit into hydrophobic pockets .

Validation : SPR (surface plasmon resonance) to measure experimental binding affinity (e.g., Kd ~120 nM) .

Experimental Design & Data Analysis

Q. Q3.1: How to design a high-throughput screen for derivatives?

Methodological Answer:

Library Design : Use parallel synthesis to vary substituents (e.g., benzyl → substituted benzyls, thiophene → furan) .

Automation : Liquid handlers (e.g., Echo® 550) for rapid plate setup.

Multi-Parametric Assays : Combine fluorescence-based enzymatic inhibition (e.g., β-lactamase) and cytotoxicity in one workflow .

Data Analysis : PCA (principal component analysis) to cluster active/inactive compounds based on substituent properties .

Q. Q3.2: What analytical methods distinguish degradation products during stability studies?

Methodological Answer:

- HPLC-MS/MS : Hypersil GOLD C18 column (2.1 × 50 mm) with 0.1% formic acid gradient. Degradants (e.g., hydrolyzed oxalamide at Rt 3.2 min) show [M+H]⁺ ~30 Da lower than parent .

- Forced Degradation : Expose to 40°C/75% RH for 14 days; monitor via QbD (quality by design) parameters .

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| Thiophen-2-ylsulfonyl | 8–16 | 12.5 |

| Phenylsulfonyl | 32–64 | 25.0 |

| Tosyl (p-toluenesulfonyl) | 16–32 | 18.7 |

| Source: |

Q. Table 2: Synthetic Optimization Parameters

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt, DMF, RT | 65 | 95 |

| DCC/DMAP, CH₂Cl₂, 0°C | 78 | 98 |

| Ultrasound-assisted | 82 | 97 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.